3-Oxaspiro[5.6]dodecane-2,4-dione

Catalog No.
S3142429
CAS No.
4432-19-3
M.F
C11H16O3
M. Wt
196.246
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Oxaspiro[5.6]dodecane-2,4-dione

CAS Number

4432-19-3

Product Name

3-Oxaspiro[5.6]dodecane-2,4-dione

IUPAC Name

3-oxaspiro[5.6]dodecane-2,4-dione

Molecular Formula

C11H16O3

Molecular Weight

196.246

InChI

InChI=1S/C11H16O3/c12-9-7-11(8-10(13)14-9)5-3-1-2-4-6-11/h1-8H2

InChI Key

CGSIJCLRVFEHNY-UHFFFAOYSA-N

SMILES

C1CCCC2(CC1)CC(=O)OC(=O)C2

Solubility

not available

Use in Chemistry

Application Summary: “3-Oxaspiro[5.6]dodecane-2,4-dione” is a chemical compound with the CAS Number: 4432-19-3 . It is used in various chemical reactions due to its unique structure .

Results or Outcomes: The results or outcomes of using “3-Oxaspiro[5.6]dodecane-2,4-dione” in a chemical reaction would also depend on the specific reaction. The compound’s unique structure could potentially influence the reaction in various ways .

Use in the Synthesis of Spiroacetal Natural Products

Application Summary: “3-Oxaspiro[5.6]dodecane-2,4-dione” can be used in the stereoselective synthesis of 1,6,9-Tri-oxaspiro[4.5]decanes from D-Glucose . These are novel structural motifs of spiroacetal natural products .

Methods of Application: The compound is used in an efficient and stereocontrolled route to the ®- and (S)- configurated 1,6,9- trioxaspiro[4.5]decane ring system .

Results or Outcomes: The synthesis leads to oxa analog motifs of natural products . This could potentially lead to novel antibiotics and selective anticancer agents .

Use in the Synthesis of New Spiro[5.5]undecane Derivatives

Application Summary: “3-Oxaspiro[5.6]dodecane-2,4-dione” can be used in the synthesis of new spiro[5.5]undecane derivatives with S and O containing heterocycles . These compounds exhibit intriguing conformational and configurational aspects .

Methods of Application: The compound is used in the synthesis of spiro[5.5]undecane derivatives with similar [bis (1,3-oxathiane) spiranes] or different (1,3-dioxane-1,3-dithiane spiranes) heterocycles .

Results or Outcomes: The synthesis leads to new spiro[5.5]undecane derivatives that exhibit unique stereochemistry aspects .

Use in the Synthesis of Tetra­oxepane Ring Derivatives

Application Summary: “3-Oxaspiro[5.6]dodecane-2,4-dione” can be used in the synthesis of tetra­oxepane ring derivatives . These compounds have potential biological activity .

Results or Outcomes: The synthesis leads to new tetra­oxepane ring derivatives that have potential biological activity .

Use in the Synthesis of New Spiro[5.5]undecane Derivatives with 1,3-dioxane, 1,3-dithiane, or 1,3-oxathiane Rings

Application Summary: “3-Oxaspiro[5.6]dodecane-2,4-dione” can be used in the synthesis of new spiro[5.5]undecane derivatives with S and O containing heterocycles, exhibiting similar [bis (1,3-oxathiane) spiranes] or different (1,3-dioxane-1,3-dithiane spiranes) heterocycles .

3-Oxaspiro[5.6]dodecane-2,4-dione is a cyclic compound characterized by its unique spirocyclic structure, which consists of two fused rings sharing a single atom, specifically an oxygen atom. The molecular formula for this compound is C11_{11}H16_{16}O3_3, and it has a molar mass of approximately 196.24 g/mol . This compound features two carbonyl groups (C=O) located at the 2 and 4 positions of the dodecane framework, contributing to its reactivity and potential biological activity.

Future Research Directions

  • Synthesis and characterization of 3-Oxaspiro[5.5]undecane-2,4-dione to obtain pure material for further studies.
  • Investigation of its physical and chemical properties experimentally.
  • Exploration of its potential reactivity with various reagents to understand its functional group behavior.
  • Evaluation of its biological activity, if any, in relevant cell lines or organisms.
Typical of diketones and spiro compounds. It can undergo nucleophilic addition reactions due to the electrophilic nature of its carbonyl groups. Additionally, it can participate in cyclization reactions, leading to the formation of more complex structures. For instance, reactions involving arylcarbaldehydes can yield derivatives such as 5-aryl-2,2-dimethyl-4-oxaspiro[5.6]dodecan-1,3-diones and 3-aryl-4,4-dimethyl-2-oxaspiro[5.6]dodecan-1,5-diones .

Several synthetic methods exist for producing 3-Oxaspiro[5.6]dodecane-2,4-dione. A common approach involves the reaction of methyl 3-(1-bromocycloheptyl)-2,2-dimethyl-3-oxopropanoate with zinc in the presence of arylcarbaldehydes. This reaction leads to the formation of various aryl-substituted derivatives of the spiro compound . Other synthetic routes may involve different starting materials or catalysts to optimize yield and selectivity.

3-Oxaspiro[5.6]dodecane-2,4-dione has potential applications in medicinal chemistry due to its unique structure which may confer specific biological properties. It can serve as a building block for synthesizing more complex molecules in drug development. Furthermore, its derivatives may find uses in agrochemicals and materials science due to their reactivity and structural diversity.

Interaction studies involving 3-Oxaspiro[5.6]dodecane-2,4-dione focus on its reactivity with various nucleophiles and electrophiles. These studies are crucial for understanding how this compound can be utilized in synthetic organic chemistry and its potential interactions with biological targets. Research into its binding affinity with specific enzymes or receptors could provide insights into its pharmacological profile.

Several compounds exhibit structural similarities to 3-Oxaspiro[5.6]dodecane-2,4-dione, primarily due to their spirocyclic nature or presence of diketone functionalities. Here are some notable examples:

Compound NameStructure TypeUnique Features
3-Oxaspiro[5.5]undecane-2,4-dioneSpirocyclicSimilar diketone structure but different ring size
1,3-Dioxo-1-spiro[5.6]dodecaneSpirocyclicContains an additional oxygen in a different position
1-Azabicyclo[3.3.0]octan-2-oneBicyclicDifferent ring system; contains nitrogen
2-Hydroxy-1-tetraloneAromaticContains a phenolic group; different functional group

These compounds highlight the uniqueness of 3-Oxaspiro[5.6]dodecane-2,4-dione through its specific arrangement of carbonyl groups and spiro structure while showcasing diverse functionalities that may lead to varied biological activities and applications.

XLogP3

2.7

Dates

Modify: 2024-04-15

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